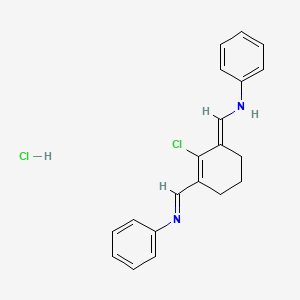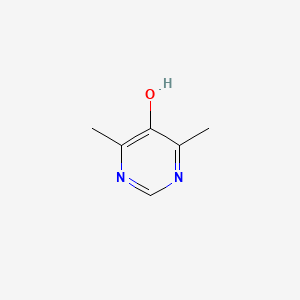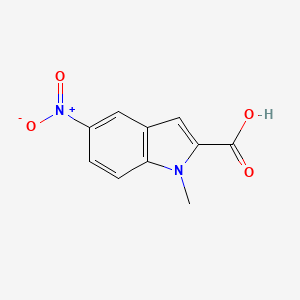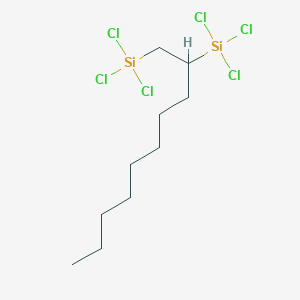
1,2-Bis(trichlorosilyl)decane
Übersicht
Beschreibung
1,2-Bis(trichlorosilyl)decane is an alkylchlorosilane compound with the chemical formula C10H20Cl6Si2 . It is also known by the synonym 1,1,1,4,4,4-Hexachlorodisilethylene . This compound plays a crucial role in surface modification and protective coatings due to its unique properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Inorganic Chemistry
1,2-Bis(trichlorosilyl)decane plays a role in the synthesis of organic compounds. For example, it is involved in the formation of bis(trichlorosilyl)ethanes via hydrosilylation, demonstrating its utility in creating compounds with specific chemical structures (Marciniec, Guliński, & Urbaniak, 1982).
Zeitschrift für Naturforschung B
Another application of 1,2-Bis(trichlorosilyl)decane is in the preparation of compounds for chemical vapor deposition. This process is significant for producing silicon/carbon alloys and silicon carbide, which are important in various industrial and technological applications (Schmidbaur & Hager, 1988).
Synthetic Communications
In addition, 1,2-Bis(trichlorosilyl)decane is utilized in organic synthesis as an oxidizing agent. It has been used to produce carbonyl compounds from hydroxyl compounds, demonstrating its versatility in organic chemistry (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Journal of Organometallic Chemistry
1,2-Bis(trichlorosilyl)decane also finds applications in the study of boranes and their reactions. It has been involved in research investigating the carbonylation of BH-boranes, contributing to our understanding of organometallic chemistry (Yalpani & Köster, 1992).
Tetrahedron Letters
Further research with 1,2-Bis(trichlorosilyl)decane includes its use in the formation of novel compounds such as bis-triazenes. This demonstrates its utility in synthesizing structurally diverse organic molecules (Rivera & González-Salas, 2010).
Inorganica Chimica Acta
1,2-Bis(trichlorosilyl)decane also contributes to the field of inorganic chemistry, particularly in the preparation of bis-phosphines. This research highlights its role in creating compounds with potential applications in catalysis and material science (Krogstad, Gohmann, Sunderland, Geis, Bergamini, Marvelli, & Young, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
trichloro(1-trichlorosilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLNPKTABNRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478853 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trichlorosilyl)decane | |
CAS RN |
620987-03-3 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



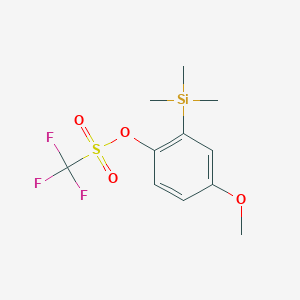
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
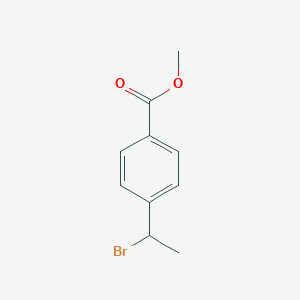
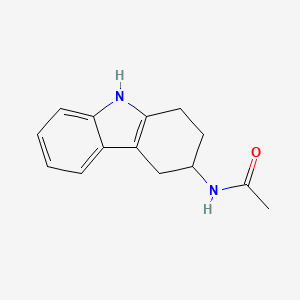
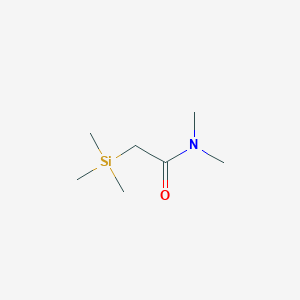
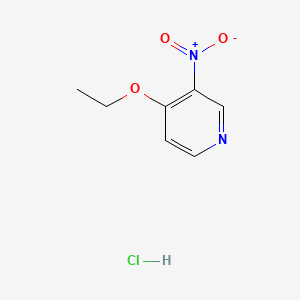
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
